This compound is classified under the category of heterocycles due to its incorporation of nitrogen within its cyclic structure. It has been submitted for evaluation by the National Cancer Institute, indicating its relevance in cancer research and potential therapeutic applications. The compound is commercially available for research purposes, with a typical purity of around 95% and a CAS number of 7403-93-2.
The synthesis of 10bH-phenanthridin-6-one can be achieved through various synthetic routes, often involving cyclization reactions that form the polycyclic framework characteristic of phenanthridine derivatives. One notable method includes a one-pot procedure that utilizes starting materials such as naphthylamines and isocyanates. This method involves multiple steps:
The synthesis process may also include subsequent modifications such as demethylation or selective desisopropylation to introduce various substituents on the phenanthridine core, enhancing biological activity or solubility.
The molecular structure of 10bH-phenanthridin-6-one features a fused ring system with a carbonyl group at position six. The InChI representation is provided as follows:
The canonical SMILES notation is:
This notation reflects the compound's complex polycyclic nature and highlights its nitrogen functionality within the aromatic system.
10bH-phenanthridin-6-one can undergo various chemical reactions typical for carbonyl-containing compounds. These include nucleophilic additions at the carbonyl group and potential electrophilic aromatic substitution reactions due to its aromatic character.
The reactivity profile may also allow for modifications that enhance its pharmacological properties, such as forming derivatives that exhibit improved solubility or bioactivity against specific targets in cancer therapy .
The mechanism of action for compounds like 10bH-phenanthridin-6-one often involves interaction with biological macromolecules such as proteins or nucleic acids. For instance, research indicates that phenanthridine derivatives can act as pharmacological chaperones for proteins involved in lipid metabolism disorders like Niemann-Pick disease type C. These compounds stabilize misfolded proteins and restore their functional conformation .
The structure-activity relationship studies have demonstrated that modifications on the phenanthridine scaffold can significantly influence binding affinity and biological activity against target proteins.
10bH-phenanthridin-6-one is typically characterized by its solid state at room temperature with a melting point that may vary based on purity and crystalline form. Its solubility profile suggests moderate solubility in organic solvents but limited aqueous solubility.
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong acids or bases due to the presence of the nitrogen atom in its structure. Its reactivity can be modulated through functional group transformations .
Due to its unique structural properties and biological activities, 10bH-phenanthridin-6-one has potential applications in:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1